molecular formula C5H13ClN2O B3332909 2-Aminopentanamide hydrochloride CAS No. 93029-42-6

2-Aminopentanamide hydrochloride

Cat. No. B3332909
CAS RN: 93029-42-6
M. Wt: 152.62 g/mol
InChI Key: BKHOLEXUVFOVRH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Aminopentanamide hydrochloride is 1S/C5H12N2O.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H .

It has a storage temperature of room temperature .

Scientific Research Applications

Subheading: Neuroprotection from Spider Venom Compound

2-Aminopentanamide hydrochloride, specifically referred to as 2-amino-5-ureidopentanamide (FrPbAII) derived from Parawixia bistriata spider venom, has been identified as a neuroprotective compound. It inhibits synaptosomal GABA uptake in a dose-dependent manner and shows selectivity for GABA and glycine transporters, with minimal impact on monoamines or glutamate transporters. Notably, it can cross the blood-retina barrier and protect retinal layers under ischemic conditions, suggesting potential applications in neuropharmacology and therapeutic developments (Beleboni et al., 2006).

Antiviral Activity

Subheading: Potential in Treating Viral Infections

Research on similar compounds, such as hydroxychloroquine which shares a mechanism of action with chloroquine, has shown promise in treating viral infections. Although not directly linked to 2-Aminopentanamide hydrochloride, this research highlights the potential of related compounds in antiviral applications, especially in light of the COVID-19 pandemic. These studies emphasize the importance of exploring the antiviral properties of similar compounds (Yao et al., 2020).

Role in HIV Protease Inhibition

Subheading: Inhibiting HIV Protease

Compounds with a structure similar to 2-Aminopentanamide hydrochloride have been used in developing HIV protease inhibitors. For example, L-735,524, a compound with a hydroxylaminepentanamide transition state isostere, has shown potent inhibition of HIV protease. It represents the potential of such compounds in creating effective treatments for HIV, highlighting the broader therapeutic applications of related chemical structures (Dorsey et al., 1994).

Synthesis of Heterocycles

Subheading: Synthesizing New Heterocycles

The compound's derivative, 2-Amino-1,1,3-tricyano-3-bromopropene (a variation of 2-Aminopentanamide hydrochloride), has been used in the synthesis of new heterocyclic compounds such as pyridazine, oxazine, and pyrrolo[1,2‐a]quinazoline derivatives. These derivatives have important implications in various fields of chemistry and pharmacology, illustrating the versatility of 2-Aminopentanamide hydrochloride in synthesizing diverse chemical structures (El‐Din, 2003).

Analgesic Effects

Subheading: Reduction of Visceral Pain

A study on gabapentin, a derivative of GABA and structurally related to 2-Aminopentanamide hydrochloride, showed significant reduction in acetic acid–induced visceral pain in rats. This suggests potential analgesic applications of related compounds in managing pain, especially visceral pain. The study also indicated suppression of noxious-evoked release of excitatory amino acids in the spinal cord, a mechanism that could be relevant for other similar compounds (Feng, Cui, & Willis, 2003).

Antiepileptic Potential

Subheading: Inhibiting Seizures in Epilepsy

Parawixin2, another compound related to 2-Aminopentanamide hydrochloride, has been shown to inhibit seizures in rats induced by pentylenetetrazole, suggesting its potential as a novel antiepileptic drug. This finding underlines the possibility of using similar compounds in the treatment of epilepsy and related seizure disorders (Gelfuso et al., 2013).

properties

IUPAC Name

2-aminopentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHOLEXUVFOVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopentanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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